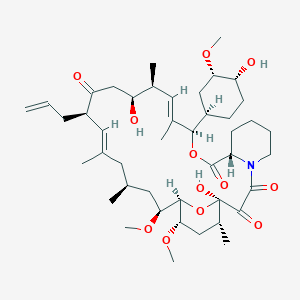

(E/Z)-FK-506 26,28-Allylic Ester Rearrangement Impurity

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The (E/Z)-FK-506 26,28-Allylic Ester Rearrangement Impurity is a versatile and useful chemical compound that has been used in a variety of scientific research applications. It is an impurity that is produced during the synthesis of the drug FK-506, which is used to treat a number of autoimmune diseases. The rearrangement of the allylic ester impurity is an important step in the synthesis of FK-506, and can be used to synthesize a number of other compounds.

科学的研究の応用

Metal-Catalyzed Rearrangements of Allylic Esters

Research by Oehlschlager, Mishra, and Dhami (1984) demonstrated that palladium catalyzes the rearrangement of allylic esters with high E specificity. This process facilitates stereospecific 1,3-diene synthesis from bis E,Z-allylic acetates, underscoring the method's utility in constructing stereochemically defined dienes without Z allylic isomer contamination (Oehlschlager, Mishra, & Dhami, 1984).

Acyclic Stereoselection in Ortho Ester Claisen Rearrangement

Daub et al. (1997) highlighted the diastereoselective ortho ester Claisen rearrangement of trisubstituted allylic alcohols. This reaction exhibits significant selectivity based on the geometry of the starting allylic alcohol, leading to different diastereomeric products. Such selectivity is pivotal for synthesizing complex molecules with defined stereochemistry (Daub et al., 1997).

Mechanistic Insights into Allylic Ester Rearrangements

Mason and Emslie (1994) explored the DABCO-catalyzed rearrangement of allylic esters, revealing a two-path mechanism. Their work contributes to understanding the underlying processes in allylic rearrangements, which is crucial for developing more efficient and selective synthetic methods (Mason & Emslie, 1994).

Application in Natural Product Synthesis

The total synthesis of FK-506, as reported by Ireland, Gleason, Gegnas, and Highsmith (1996), illustrates the practical application of allylic ester rearrangements in the synthesis of complex natural products. Their convergent synthetic strategy leverages these rearrangements for assembling the FK-506 molecule, highlighting the technique's utility in natural product synthesis (Ireland et al., 1996).

特性

IUPAC Name |

(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27S,29R)-1,16-dihydroxy-12-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H69NO12/c1-10-13-30-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-29(6)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(31-15-16-33(46)36(23-31)53-7)28(5)21-27(4)34(47)24-35(30)48/h10,19,21,26-27,29-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,28-21+/t26-,27-,29+,30+,31+,32-,33+,34-,36-,37-,38-,39-,40+,44+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISNOWSTVWQKDD-NNRSKTCFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(=CC(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C)C4CCC(C(C4)OC)O)O)C)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](/C(=C/[C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C)[C@@H]4CC[C@H]([C@H](C4)OC)O)O)C)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H69NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

804.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione](/img/structure/B1147164.png)

![(8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1147167.png)

![Tert-butyl N-[4-(oxan-2-yloxy)cyclohexyl]carbamate](/img/structure/B1147173.png)

![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluorobo](/img/structure/B1147176.png)

![2-[2-(4-Fluorophenyl)ethoxy]adenosine](/img/structure/B1147182.png)

![2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1147185.png)